4-(4-Methylpyridin-3-yl)benzoic acid is an organic compound characterized by a benzoic acid moiety substituted with a pyridine ring containing a methyl group. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for various pharmaceuticals.
The compound's synthesis and applications have been documented in various scientific patents and literature, highlighting its relevance in drug development and chemical research. Notably, it has been mentioned in patents related to pharmaceutical compositions and methods of synthesis, indicating its importance in the field of medicinal chemistry .
4-(4-Methylpyridin-3-yl)benzoic acid belongs to the class of heterocyclic compounds, specifically those containing nitrogen in the ring structure. It can be classified under:
The synthesis of 4-(4-Methylpyridin-3-yl)benzoic acid can be achieved through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This method involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound.
The molecular formula of 4-(4-Methylpyridin-3-yl)benzoic acid is , with a molecular weight of approximately 197.24 g/mol. The structure features:
Cc1ccc(cc1C(=O)O)c2ncccc2
InChI=1S/C13H11N/c1-9-5-6-11(10(14)7-9)12(15)13-8-4-3-2-8/h2-7H,1H3,(H,14,15)
This data indicates the presence of both aromatic and heteroaromatic structures, contributing to its chemical properties.
4-(4-Methylpyridin-3-yl)benzoic acid can undergo various chemical reactions:
Each reaction type requires specific conditions and reagents to proceed efficiently, often influenced by factors such as temperature and solvent choice.
The mechanism of action for 4-(4-Methylpyridin-3-yl)benzoic acid primarily relates to its interactions within biological systems, particularly in enzyme inhibition or receptor binding. While specific pathways may vary depending on the context of use, it generally involves:
Relevant data regarding these properties can be crucial for applications involving formulation development and stability testing .
4-(4-Methylpyridin-3-yl)benzoic acid has several applications in scientific research and industry:
This compound represents a valuable asset in both academic research and industrial applications, emphasizing its significance within the field of organic chemistry and pharmacology.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5